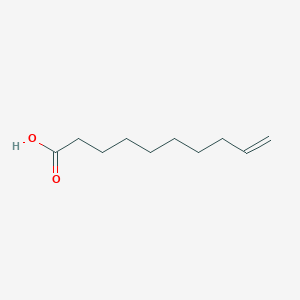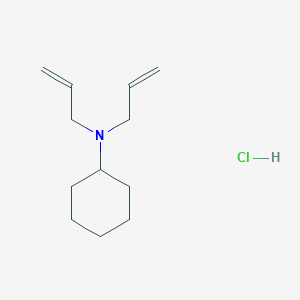
Diallylcyclohexylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallylcyclohexylamine hydrochloride (DACH) is a chemical compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1960s and has since been used in scientific research to study the mechanisms of action of dissociative anesthetics. DACH is structurally similar to other dissociative anesthetics like ketamine and phencyclidine (PCP), but it has unique properties that make it a valuable tool for researchers.
Mecanismo De Acción
The exact mechanism of action of Diallylcyclohexylamine hydrochloride is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of pain, memory, and learning. Diallylcyclohexylamine hydrochloride is thought to block the activity of the NMDA receptor, which leads to the dissociative and analgesic effects associated with dissociative anesthetics.
Efectos Bioquímicos Y Fisiológicos
Diallylcyclohexylamine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may be responsible for its antidepressant effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diallylcyclohexylamine hydrochloride has several advantages for lab experiments compared to other dissociative anesthetics. It has a shorter duration of action, which allows for more precise control over the timing of experiments. It also has a lower toxicity than other dissociative anesthetics like PCP, which makes it safer to use in animal experiments. However, Diallylcyclohexylamine hydrochloride is not as widely studied as other dissociative anesthetics, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on Diallylcyclohexylamine hydrochloride. One area of interest is the development of new drugs that are based on the structure of Diallylcyclohexylamine hydrochloride. These drugs may have similar effects to Diallylcyclohexylamine hydrochloride but with improved pharmacological properties. Another area of interest is the use of Diallylcyclohexylamine hydrochloride in the treatment of depression and other psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of Diallylcyclohexylamine hydrochloride and its effects on the brain and body.
Métodos De Síntesis
Diallylcyclohexylamine hydrochloride can be synthesized through a multi-step process that involves the reaction of cyclohexanone with allyl bromide to form allylcyclohexanone. This intermediate is then reacted with allylamine to form Diallylcyclohexylamine hydrochloride. The final product is obtained by treating Diallylcyclohexylamine hydrochloride with hydrochloric acid to form the hydrochloride salt.
Aplicaciones Científicas De Investigación
Diallylcyclohexylamine hydrochloride has been used extensively in scientific research to study the mechanisms of action of dissociative anesthetics. It has been shown to have similar effects to other dissociative anesthetics like ketamine and PCP, including analgesia, sedation, and dissociation. However, Diallylcyclohexylamine hydrochloride has unique properties that make it a valuable tool for researchers. For example, it has a shorter duration of action than ketamine, which allows for more precise control over the timing of experiments.
Propiedades
Número CAS |
14825-72-0 |
|---|---|
Nombre del producto |
Diallylcyclohexylamine hydrochloride |
Fórmula molecular |
C12H22ClN |
Peso molecular |
215.76 g/mol |
Nombre IUPAC |
N,N-bis(prop-2-enyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h3-4,12H,1-2,5-11H2;1H |
Clave InChI |
LXKZWRPDOSDEEE-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C1CCCCC1.Cl |
SMILES canónico |
C=CCN(CC=C)C1CCCCC1.Cl |
Otros números CAS |
14825-72-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




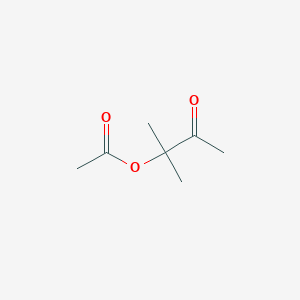
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
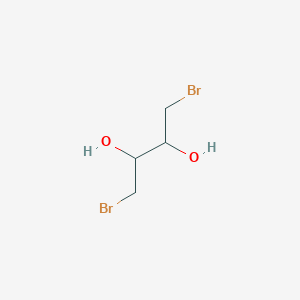
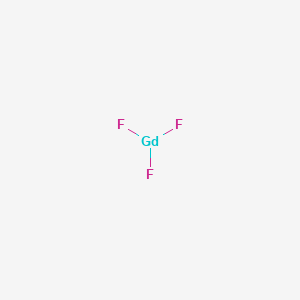
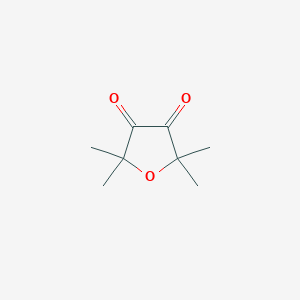
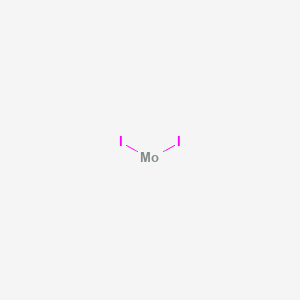
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
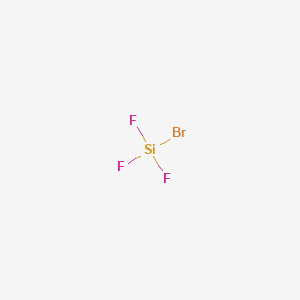

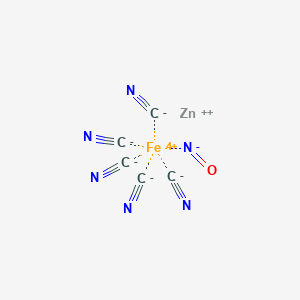

![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
